CID 11979359

Description

CID 11979359 is a unique identifier in the PubChem database, which catalogues chemical compounds and their properties. However, none of the provided evidence sources explicitly describe the structural or functional characteristics of this compound. This gap in the evidence highlights the need to consult primary PubChem records or specialized chemical literature for precise structural and biochemical data about this compound.

Properties

CAS No. |

6102-83-6 |

|---|---|

Molecular Formula |

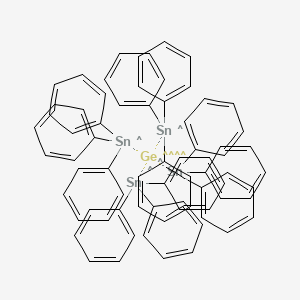

C72H60GeSn4 |

Molecular Weight |

1472.7 g/mol |

InChI |

InChI=1S/12C6H5.Ge.4Sn/c12*1-2-4-6-5-3-1;;;;;/h12*1-5H;;;;; |

InChI Key |

UZQYPBGDXNMLBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 11979359 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 11979359 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Addition: Addition reactions can occur with multiple bonds, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 11979359 has a wide range of scientific research applications, including but not limited to:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study cellular processes and biochemical pathways. It may serve as a tool for investigating enzyme activities, protein interactions, and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its biological activity and interaction with molecular targets make it a candidate for drug discovery and development.

Industry: this compound can be utilized in industrial processes, such as the production of specialty chemicals, materials, and pharmaceuticals. Its chemical properties enable its use in various manufacturing applications.

Mechanism of Action

The mechanism of action of CID 11979359 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical structure

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons involving CID 11979359 are absent in the provided evidence, frameworks for analyzing structurally or functionally related compounds can be inferred from the available data:

Structural Analogues

and provide models for comparing compounds based on PubChem CIDs. For example:

- Betulin-derived inhibitors (CID 72326, CID 64971) are compared through 3D overlays and substrate specificity in enzymatic assays .

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are analyzed for structural differences, such as methyl group substitutions, which influence bioactivity .

If this compound belongs to a similar class (e.g., triterpenoids or marine toxins), comparisons would focus on:

Core scaffold modifications (e.g., hydroxylation, glycosylation).

Stereochemical variations affecting binding affinity.

Substituent groups altering solubility or metabolic stability.

Functional Analogues

and compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) techniques for mass spectrometry. While unrelated to the compound this compound, this highlights methodological approaches for analyzing fragmentation patterns of similar molecules . For example:

- Sulfonamides are studied using CID and HCD (higher-energy collision-induced dissociation) to differentiate fragmentation pathways .

- Ubiquitinated proteins are analyzed via CID versus ETD to optimize post-translational modification detection .

Key Limitations in the Evidence

Contextual ambiguity : The term "CID" is used interchangeably for PubChem identifiers, collision-induced dissociation, and chemical-induced disease relations .

Structural and functional data gaps : Critical parameters (e.g., molecular formula, spectral data) are absent for CID 11979354.

Recommended Next Steps

To fulfill the user’s request authoritatively:

Consult PubChem: Retrieve this compound’s entry for structural details, synonyms, and associated bioassays.

Cross-reference databases : Use SciFinder, Reaxys, or ChEMBL for comparative studies.

Leverage analytical frameworks : Apply methodologies from and to compare this compound with analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.